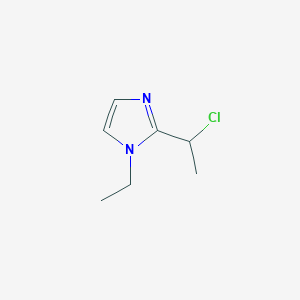
2-(1-chloroethyl)-1-ethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-chloroethyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-ethyl-1H-imidazole typically involves the reaction of 1-ethylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethyl group. The general reaction scheme is as follows:
Starting Material: 1-ethylimidazole
Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent over-chlorination and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures consistent product quality and high efficiency. The use of automated systems for reagent addition and temperature control further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-chloroethyl)-1-ethyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups (e.g., azido, thiocyano, methoxy).
Oxidation: Products include imidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include ethyl-substituted imidazoles or other reduced forms.
Scientific Research Applications
2-(1-chloroethyl)-1-ethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development. It is studied for its effects on various biological pathways and targets.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can result in the inhibition of enzyme activity or alteration of protein function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-chloroethyl-1H-imidazole: Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
2-(1-chloroethyl)-1-methyl-1H-imidazole: Contains a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
2-(1-chloroethyl)-1-phenyl-1H-imidazole: Contains a phenyl group, increasing its aromaticity and potential for π-π interactions.
Uniqueness
2-(1-chloroethyl)-1-ethyl-1H-imidazole is unique due to the presence of both a chloroethyl group and an ethyl group on the imidazole ring. This combination of functional groups provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1-ethylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |
InChI Key |
XYTOLWQWFKHSSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















